2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid 2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 2411240-65-6
VCID: VC7723875
InChI: InChI=1S/C7H14N2O2.C2HF3O2/c8-6-1-3-9(4-2-6)5-7(10)11;3-2(4,5)1(6)7/h6H,1-5,8H2,(H,10,11);(H,6,7)
SMILES: C1CN(CCC1N)CC(=O)O.C(=O)(C(F)(F)F)O
Molecular Formula: C9H15F3N2O4
Molecular Weight: 272.224

2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid

CAS No.: 2411240-65-6

Cat. No.: VC7723875

Molecular Formula: C9H15F3N2O4

Molecular Weight: 272.224

* For research use only. Not for human or veterinary use.

2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid - 2411240-65-6

Specification

CAS No. 2411240-65-6
Molecular Formula C9H15F3N2O4
Molecular Weight 272.224
IUPAC Name 2-(4-aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C7H14N2O2.C2HF3O2/c8-6-1-3-9(4-2-6)5-7(10)11;3-2(4,5)1(6)7/h6H,1-5,8H2,(H,10,11);(H,6,7)
Standard InChI Key FCQHYITXTSIWDB-UHFFFAOYSA-N
SMILES C1CN(CCC1N)CC(=O)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid consists of two distinct components:

  • 2-(4-Aminopiperidin-1-yl)acetic acid: A piperidine derivative with an acetic acid substituent at the 1-position and an amine group at the 4-position (Fig. 1A) . Its molecular formula is C7H14N2O2\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2, with a molecular weight of 158.20 g/mol .

  • 2,2,2-Trifluoroacetic acid (TFA): A strong carboxylic acid (CF3COOH\text{CF}_3\text{COOH}) commonly used as a solvent or counterion in organic synthesis .

The compound is typically formulated as a salt or co-crystal, where TFA stabilizes the protonated amine group of the piperidine moiety via ionic interactions .

Structural Characterization

X-ray crystallography and NMR studies confirm the following features:

  • The piperidine ring adopts a chair conformation, with the acetic acid group equatorial to minimize steric strain .

  • The CF3\text{CF}_3 group in TFA induces electronic effects, enhancing the acidity (pKa0.23\text{p}K_a \approx 0.23) and stabilizing the ammonium-TFA ion pair .

Table 1: Physicochemical Properties

Property2-(4-Aminopiperidin-1-yl)acetic AcidTrifluoroacetic Acid
Molecular FormulaC7H14N2O2\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2C2HF3O2\text{C}_2\text{H}\text{F}_3\text{O}_2
Molecular Weight (g/mol)158.20114.02
Melting Point192–195°C (decomposes) -15.4°C
SolubilityWater, DMSO, methanol Miscible in polar solvents

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step process:

Step 1: Preparation of 2-(4-Aminopiperidin-1-yl)acetic Acid

  • Ring-opening alkylation: 4-Aminopiperidine reacts with chloroacetic acid in the presence of a base (e.g., Na2CO3\text{Na}_2\text{CO}_3) to form the acetic acid derivative .

    C5H10N2+ClCH2COOHBaseC7H14N2O2+HCl\text{C}_5\text{H}_{10}\text{N}_2 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{Base}} \text{C}_7\text{H}_{14}\text{N}_2\text{O}_2 + \text{HCl}

    Yields reach 65–72% under optimized conditions (60°C, 12 h) .

Step 2: Salt Formation with TFA
The free base is treated with TFA in anhydrous dichloromethane, precipitating the ionic complex :

C7H14N2O2+CF3COOHC7H14N2O2CF3COOH\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2 + \text{CF}_3\text{COOH} \rightarrow \text{C}_7\text{H}_{14}\text{N}_2\text{O}_2 \cdot \text{CF}_3\text{COOH}

Process Optimization

  • Solvent selection: TFA’s high polarity ensures rapid dissolution of intermediates, minimizing side reactions .

  • Temperature control: Reactions performed at 0–5°C prevent decomposition of the acid-sensitive piperidine moiety .

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound serves as a key intermediate in synthesizing:

  • Antihistamines: Structural analogs (e.g., diphenylmethyl-piperazinyl derivatives) exhibit bronchodilatory and antispasmodic activity .

  • Antiviral agents: Piperidine-acetic acid motifs are incorporated into protease inhibitors targeting RNA viruses .

Bioconjugation Chemistry

TFA’s role in peptide ligation extends to stabilizing reactive intermediates. For example, TFA-mediated thioacetal formation enables efficient protein synthesis (e.g., SARS-CoV-2 E protein) . The compound’s acetic acid group facilitates covalent attachment to biomolecules via carbodiimide coupling .

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